2-(2-氯苯基)环氧乙烷

描述

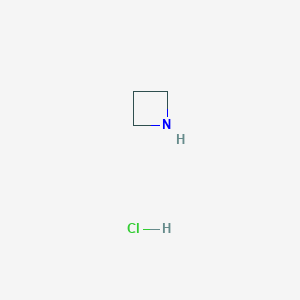

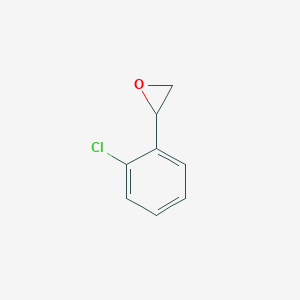

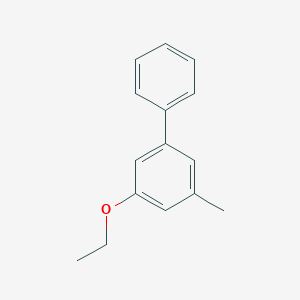

2-(2-Chlorophenyl)oxirane is a compound that belongs to the class of organic compounds known as oxiranes, which are characterized by a three-membered cyclic ether structure. The presence of a chlorine substituent on the phenyl ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses and biological activities .

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a related compound, was synthesized and found to exhibit hypoglycemic activity, indicating the potential for bioactive oxirane derivatives . Another synthesis approach involves the use of enantiopure phenylglycidol to obtain chiral oxirane derivatives, which can be used for the analysis of scalemic mixtures of amines . Additionally, the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was reported, showcasing the incorporation of isotopic labeling for potential use in mechanistic studies or as a reagent in deuterium-labeled syntheses .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex, especially when additional functional groups are present. For example, the reaction of certain phospholane derivatives with hexafluoroacetone resulted in cage-like phosphoranes with oxirane moieties, demonstrating the versatility of oxirane in forming structurally diverse compounds . The molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound with an oxirane moiety, were studied using various spectroscopic methods and computational techniques, providing insights into the electronic properties of such molecules .

Chemical Reactions Analysis

Oxirane rings are known for their susceptibility to ring-opening reactions due to the ring strain. This reactivity can lead to a variety of chemical transformations. For example, (1-chloroethenyl)oxirane was shown to react with nucleosides and DNA, forming several adducts, which could have implications for mutagenesis and carcinogenesis . The isomerization of oxirane can also lead to different chemical species, which have been studied in the gas phase to understand their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. The introduction of chloroalkyl groups into the oxirane ring can lead to the formation of new polyether elastomers with improved chemical reactivity and elastomeric properties . The synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide and its structural confirmation via X-ray diffraction and spectroscopic data further illustrate the diverse chemical properties that can be achieved through functionalization of the oxirane ring .

科学研究应用

化学相互作用和 DNA 加合物形成

环氧乙烷化合物与核苷酸和 DNA 反应的研究揭示了它们形成加合物的潜力,有助于我们了解化学诱变。Munter 等人(2002 年)研究了氯丁二烯的主要致突变代谢物(1-氯乙烯基)环氧乙烷及其与核苷酸和小牛胸腺 DNA 的反应,确定了通过这些相互作用形成的各种加合物。这项研究强调了化学-DNA 相互作用的复杂性及其与诱变的相关性 (Munter 等人,2002 年).

代谢途径和物种差异

对不同物种中氯丁二烯代谢的研究阐明了单环氧化物的形成及其随后的代谢途径。Cottrell 等人(2001 年)发现不同物种在氯丁二烯代谢方面存在显着差异,这对于理解物种特异性毒理学效应具有重要意义。这项工作对于风险评估和制定氯丁二烯及其相关化合物接触的安全准则至关重要 (Cottrell 等人,2001 年).

合成和结构分析

含有氯苯基环氧乙烷结构的化合物的合成一直是开发新材料和了解其性质的重点。Dotsenko 等人(2007 年)报道了 3-(4-氯苯基)环氧乙烷-2,2-二甲酰胺的合成,为这种化合物的化学性质和潜在应用提供了宝贵的见解。这项研究为更广泛的化学合成和材料科学领域做出了贡献 (Dotsenko 等人,2007 年).

聚合和材料开发

环氧乙烷化合物的聚合已被探索用于制造具有独特性能的新材料。Merlani 等人(2015 年)研究了 2,3-二取代环氧乙烷的开环聚合,产生了在各个行业具有潜在应用的聚醚。这项研究突出了环氧乙烷化合物在材料科学和工程学中的多功能性 (Merlani 等人,2015 年).

环境应用和污染物降解

环氧乙烷化合物在环境科学中的应用,特别是在污染物降解中的应用,一直是活跃的研究领域。Lin 等人(2018 年)进行的铜离子掺杂二氧化钛催化降解氯酚的研究表明了环氧乙烷衍生物在处理环境污染物中的潜力。这项研究对于开发从环境中去除污染物的更有效和可持续的方法至关重要 (Lin 等人,2018 年).

安全和危害

Safety data for 2-(2-Chlorophenyl)oxirane indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Relevant Papers A paper titled “Phenylalkyloxirane carboxylic acids, a new class of hypoglycaemic substances: Hypoglycaemic and hypoketonaemic effects of sodium 2- [5- (4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted animals” discusses the hypoglycaemic effects of a related compound . This suggests potential biological activity of 2-(2-Chlorophenyl)oxirane and related compounds, which could be a direction for future research.

属性

IUPAC Name |

2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026618 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)oxirane | |

CAS RN |

62717-50-4 | |

| Record name | 2-(2-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)